Samarium(III) isopropoxide

描述

Historical Context and Evolution of Research on Lanthanide Alkoxides

The journey of lanthanide chemistry began in the late 18th century with the discovery of "rare earths". In 1794, Johan Gadolin isolated an "earth" (oxide) he named yttria from a mineral later called gadolinite. dokumen.pub This was followed by the discovery of ceria. dokumen.pub However, the remarkable similarity in the chemical properties of lanthanides, a consequence of their stable +3 oxidation state in aqueous solutions, made their separation an arduous task for chemists of that era. dokumen.pubfunaab.edu.ng It wasn't until the work of Henry Moseley, who established the concept of atomic number through X-ray spectra analysis, that the exact number of lanthanides—fifteen elements from lanthanum to lutetium—was confirmed. dokumen.pub

The study of lanthanide alkoxides, a class of compounds where a lanthanide ion is bonded to one or more alkoxide ligands, is a more recent development. Early research into lanthanide coordination chemistry focused on ligands like polyaminocarboxylic acids (e.g., EDTA) for separation purposes. dokumen.pub The synthesis of lanthanide alkoxides, such as lanthanum isopropoxide, was later reported, often involving the reaction of a lanthanide chloride with a sodium alkoxide. researchgate.net The development of synthetic methods, including the reaction of lanthanide nitrides with alcohols or the alcoholysis of existing isopropoxides, expanded the range of accessible alkoxide and phenoxide derivatives of elements like samarium. researchgate.net

The evolution of this field was driven by the need for volatile and soluble lanthanide precursors for various applications. Research in the latter half of the 20th century and into the 21st century has focused on synthesizing and characterizing a wide array of lanthanide alkoxides with varying steric bulk to control their structure and reactivity, leading to the isolation of monomeric, dimeric, and polynuclear complexes. goettingen-research-online.deakjournals.com The study of lanthanide-doped materials, which began to gain momentum in the 1960s with the invention of the first lanthanide-doped laser, further spurred interest in high-purity precursors like alkoxides for methods such as sol-gel synthesis. numberanalytics.com

Significance of Samarium(III) Isopropoxide in Contemporary Chemistry and Materials Science

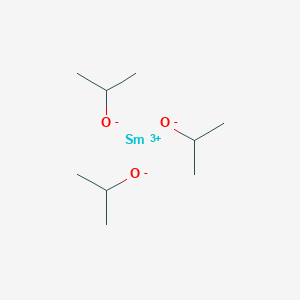

This compound, with the chemical formula Sm[OCH(CH₃)₂]₃, serves as a key compound in modern chemical research and materials science. sigmaaldrich.comsigmaaldrich.com Its utility stems from its properties as a precursor and catalyst. It is particularly valuable in the synthesis of other samarium-containing compounds and advanced materials.

One of the primary applications of this compound is as a precursor for the preparation of samarium oxide (Sm₂O₃) materials through sol-gel processes and chemical vapor deposition (CVD). fishersci.pt Samarium oxide is used in infrared absorbing glass and as a neutron absorber in the control rods of nuclear reactors. wikipedia.org The sol-gel method, which involves the hydrolysis and condensation of metal alkoxides, allows for the creation of highly homogeneous materials at relatively low temperatures. numberanalytics.com

In synthetic chemistry, this compound is used as a reagent and catalyst. It has been employed in catalytic systems, for instance, with Schiff base ligands for asymmetric nitro-Mannich reactions. chemicalbook.com Furthermore, it undergoes reactions with bidentate ligands like ethyl acetoacetate (B1235776) to form new, stable dimeric complexes. cdnsciencepub.com The isopropoxy groups can also be exchanged with other alcohols, such as t-butyl alcohol, to synthesize different samarium alkoxides. researchgate.netcdnsciencepub.com These reactions highlight its role as a versatile building block in organometallic and coordination chemistry. americanelements.com

The compound's physical and chemical properties are crucial for its applications. It is typically a white to pale yellow powder or chunks that are sensitive to moisture. americanelements.comereztech.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁O₃Sm / Sm[OCH(CH₃)₂]₃ | sigmaaldrich.comereztech.comalfa.co.kr |

| Molecular Weight | 327.62 g/mol | sigmaaldrich.comsigmaaldrich.comamericanelements.com |

| Appearance | White to pale yellow powder or chunks | americanelements.comereztech.com |

| CAS Number | 3504-40-3 | sigmaaldrich.comsigmaaldrich.comalfa.co.kr |

| Sensitivity | Moisture Sensitive | fishersci.ptalfa.co.kr |

| Boiling Point | 210-230 °C | americanelements.com |

| Purity (Typical) | 98% - 99.9% | sigmaaldrich.comereztech.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

3504-40-3 |

|---|---|

分子式 |

C9H24O3Sm |

分子量 |

330.6 g/mol |

IUPAC 名称 |

propan-2-ol;samarium |

InChI |

InChI=1S/3C3H8O.Sm/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI 键 |

BVFXJLVXFKLRNG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3] |

规范 SMILES |

CC(C)O.CC(C)O.CC(C)O.[Sm] |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Synthetic Methodologies for Samarium Iii Isopropoxide

Alkoxide Synthesis Routes

The primary methods for synthesizing Samarium(III) isopropoxide involve either a salt metathesis reaction using a sodium alkoxide or direct reactions with the corresponding alcohol.

The most common and widely cited route for preparing this compound is the sodium alkoxide method. publish.csiro.aucdnsciencepub.comcdnsciencepub.com This method is a classic salt metathesis reaction that involves reacting a samarium salt, typically anhydrous Samarium(III) chloride, with sodium isopropoxide. The reaction is generally performed in a solvent mixture, often consisting of isopropanol (B130326) and a non-polar solvent like benzene (B151609), to facilitate the reaction and the separation of the products. researchgate.net

The general reaction can be represented as: SmCl₃ + 3 Na(OPrⁱ) → Sm(OPrⁱ)₃ + 3 NaCl

The driving force for this reaction is the precipitation of sodium chloride (NaCl), which is insoluble in the benzene/isopropanol solvent mixture. This insolubility allows for its easy removal by filtration, shifting the equilibrium towards the formation of the desired this compound. However, reports have indicated that achieving a completely chlorine-free product can be challenging with this method. researchgate.net

Table 1: Overview of the Sodium Alkoxide Synthesis Method

| Reactants | Solvent System | Key Process Steps | Product Separation |

| Anhydrous Samarium(III) chloride, Sodium isopropoxide | Isopropanol/Benzene | Reaction under inert atmosphere, Refluxing | Filtration of NaCl precipitate |

An alternative synthetic approach involves the direct reaction of samarium metal with isopropanol. google.com This method requires the presence of a catalyst to proceed effectively. Mercuric compounds, such as mercuric iodide or a mixture of mercuric chloride and mercuric acetate (B1210297), have been successfully employed for this purpose. google.com The reaction is typically carried out under reflux conditions, with stoichiometric amounts of the samarium metal and isopropanol. google.com The final product can be purified by recrystallization from hot isopropanol, affording yields of approximately 75%. google.com

Furthermore, this compound serves as a valuable precursor for the synthesis of other samarium alkoxides through alcohol exchange or alcoholysis reactions. cdnsciencepub.comresearchgate.net In these reactions, this compound is reacted with a different alcohol, typically one with a higher boiling point. The equilibrium is driven forward by the azeotropic removal of the more volatile isopropanol with a solvent like benzene. publish.csiro.aucdnsciencepub.com This technique has been used to synthesize a range of samarium alkoxides, including those derived from n-butanol, t-butanol, and various pentanols. cdnsciencepub.comresearchgate.net These interchange reactions are often endothermic. cdnsciencepub.com

Table 2: Alcohol Exchange Reactions Starting from this compound

| Starting Material | Reactant Alcohol | Product | Key Condition |

| Sm(OPrⁱ)₃ | n-Butanol | Samarium(III) n-butoxide, Sm(OBuⁿ)₃ | Refluxing to remove isopropanol azeotropically |

| Sm(OPrⁱ)₂(Etacac) | t-Butanol | Sm(OBuᵗ)₂(Etacac) | Endothermic reaction |

| [Sm{Nb(OPrⁱ)₆}₂] | t-Butanol | [Sm{Nb(OPrⁱ)(OBuᵗ)₅}₂] | Refluxing with excess alcohol niscpr.res.in |

Precursor Design for Controlled Synthesis

The design and selection of precursors are paramount for the controlled synthesis of both simple and complex samarium alkoxides. Using this compound as a starting material, rather than more insoluble lower alkoxides like the methoxide (B1231860) or ethoxide, is crucial for successfully synthesizing higher alkoxides via alcoholysis. researchgate.net

For the synthesis of more complex structures, such as heterobimetallic alkoxides, carefully designed precursors are essential. These materials have potential as single-source precursors for mixed-metal oxides. The reaction of an anhydrous samarium source, like SmCl₃·3PrⁱOH, with pre-formed potassium alkoxometallates such as K{Zr(OPrⁱ)₅}, K{Zr₂(OPrⁱ)₉}, or K{Nb(OPrⁱ)₆}, allows for the targeted synthesis of specific heterobimetallic isopropoxometallates. niscpr.res.in In this strategy, the structure of the potassium alkoxometallate precursor dictates the structure of the final product.

Optimization of Reaction Conditions for High Yield and Puritynih.gov

Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of this compound and its derivatives. Key parameters that are frequently manipulated include reaction time, temperature, and purification methods.

For instance, in the synthesis of heterobimetallic alkoxides, the reaction mixture may be refluxed for extended periods, such as 12 hours, to ensure the reaction goes to completion. niscpr.res.in Following the reaction, the removal of insoluble byproducts like potassium chloride is achieved through simple filtration. The crude product is then obtained by removing the solvent under reduced pressure. publish.csiro.auniscpr.res.in

Table 3: Comparison of Synthetic Conditions and Yields

| Synthesis Method | Reaction Time | Purification Method | Crude Yield | Final Yield | Source(s) |

| SmCl₃·3PrⁱOH + K₂{Zr₃(OPrⁱ)₁₄} | 12 hours | Sublimation | 94% | 80% | niscpr.res.in |

| Direct Reaction (Sm metal + Isopropanol) | 8 hours | Recrystallization | - | ~75% | google.com |

| Sm(OPrⁱ)₃ + Acetylacetone (B45752) (1:1) | 4 hours | Vacuum Drying | - | ~Quantitative | publish.csiro.au |

Coordination Chemistry and Ligand Exchange Reactions of Samarium Iii Isopropoxide

Ligand Substitution Pathways

Ligand substitution reactions are fundamental to the chemistry of metal alkoxides. These reactions involve the replacement of one or more ligands in the coordination sphere of the metal center with other ligands. For Samarium(III) isopropoxide, these transformations are driven by the formation of a more stable product, often involving the liberation of isopropanol (B130326). The general reaction can be represented as:

Sm(O-i-Pr)₃ + n L-H → Sm(O-i-Pr)₃₋ₙ(L)ₙ + n i-PrOH

Where L-H represents a protic ligand. The specific pathway of these reactions—whether associative, dissociative, or interchange—is influenced by factors such as the nature of the incoming ligand, the solvent, and the steric and electronic properties of the samarium center. Given the large ionic radius and coordinative flexibility of lanthanide ions like Sm(III), an associative or interchange mechanism, where the incoming ligand binds before or concurrently with the departure of the leaving group, is often plausible. This allows the metal center to accommodate a transient increase in its coordination number.

Reactions with Beta-Diketones (e.g., Acetylacetone (B45752), Benzoylacetone)

This compound readily reacts with β-diketones, such as acetylacetone (Hacac) and benzoylacetone (B1666692) (Hbzac), in an anhydrous benzene (B151609) medium. These reactions are typically exothermic and proceed via the substitution of isopropoxide groups with the β-diketonate ligand, which acts as a bidentate chelating agent after deprotonation. The stoichiometry of the reaction can be controlled by adjusting the molar ratio of the reactants to yield mixed-ligand or fully substituted products.

The reactions are driven by the removal of the liberated isopropanol, often as an azeotrope with the benzene solvent, to push the equilibrium towards the product side. Studies have shown that reacting Sm(O-i-Pr)₃ with one, two, or three equivalents of acetylacetone or benzoylacetone leads to the formation of Sm(O-i-Pr)₂(dike), Sm(O-i-Pr)(dike)₂, and Sm(dike)₃ respectively.

Interactive Data Table: Reactions of Sm(O-i-Pr)₃ with β-Diketones

| Molar Ratio (Sm:Ligand) | Ligand | Product | Physical State |

|---|---|---|---|

| 1:1 | Acetylacetone | Sm(O-i-Pr)₂(acac) | Light yellow solid |

| 1:2 | Acetylacetone | Sm(O-i-Pr)(acac)₂ | Yellow solid |

| 1:3 | Acetylacetone | Sm(acac)₃ | Yellow solid |

| 1:1 | Benzoylacetone | Sm(O-i-Pr)₂(bzac) | Light brown solid |

| 1:2 | Benzoylacetone | Sm(O-i-Pr)(bzac)₂ | Brown solid |

| 1:3 | Benzoylacetone | Sm(bzac)₃ | Brown solid |

Formation of Mixed-Ligand Samarium(III) Complexes

The stepwise substitution of isopropoxide groups allows for the rational synthesis of mixed-ligand samarium(III) complexes. These complexes incorporate both the remaining isopropoxide ligands and the newly introduced ligands, such as β-diketonates, within the samarium coordination sphere. For example, the reaction of this compound with ethyl acetoacetate (B1235776) in different stoichiometric ratios has been shown to yield compounds of the type Sm(OPrⁱ)₂(Etacac) and Sm(OPrⁱ)(Etacac)₂. researchgate.net These mixed-ligand species are valuable as they can exhibit properties intermediate between the parent homoleptic complexes or serve as precursors for further functionalization. For instance, the remaining isopropoxide ligands in Sm(O-i-Pr)₂(dike) can be replaced by other functional groups, such as tertiary butoxy groups, through trans-alcoholysis reactions. researchgate.net

Interactions with Organic Diols and Polyalcohols for Hybrid Material Synthesis

The reaction of this compound with polyfunctional organic molecules like diols and polyalcohols is a key route for the synthesis of inorganic-organic hybrid materials. These reactions involve the formation of Sm-O-C linkages, where the organic component bridges multiple samarium centers, leading to the formation of coordination polymers or extended networks. The structure and dimensionality of these materials are dictated by the geometry of the organic linker and the reaction conditions. For example, reactions with simple diols like ethylene (B1197577) glycol can lead to the formation of polymeric species. The use of more complex polyalcohols can result in the self-assembly of intricate three-dimensional metal-organic frameworks (MOFs) or hybrid gels. These materials are of interest for applications in catalysis, luminescence, and gas storage.

Reactions with Amines and Ethanolamines

This compound reacts with various ethanolamines (mono-, di-, and triethanolamine) in a benzene solvent, leading to the formation of new samarium derivatives with the elimination of isopropanol. oup.comoup.comoup.com The nature of the product is highly dependent on the stoichiometry of the reactants. oup.comoup.com

Monoethanolamine (MEA): Reactions with MEA in different molar ratios (1:1, 1:2, and 1:3) yield the corresponding mono-, di-, and tri-substituted derivatives, Sm(O-i-Pr)₂(MEA), Sm(O-i-Pr)(MEA)₂, and Sm(MEA)₃. oup.com In these reactions, only the hydroxyl group of the ethanolamine (B43304) participates in the substitution. oup.com

Diethanolamine (DEA): A 1:1 molar reaction with DEA yields Sm(DEA)(O-i-Pr). oup.comoup.com When the molar ratio is 2:3, the product is Sm₂(DEA)₃. oup.comoup.com

Triethanolamine (TEA): In an equimolar reaction, all three isopropoxide groups are replaced to form samarium triethanolaminate, Sm(TEA). oup.comoup.com

Most of these ethanolamine derivatives are insoluble in common organic solvents and decompose upon heating under reduced pressure, which has made molecular weight determination by ebullioscopy challenging. oup.com

Interactive Data Table: Reactions of Sm(O-i-Pr)₃ with Ethanolamines

| Reactant | Molar Ratio (Sm:Ligand) | Product Formula |

|---|---|---|

| Monoethanolamine | 1:1 | Sm(O-i-Pr)₂(OCH₂CH₂NH₂) |

| Monoethanolamine | 1:2 | Sm(O-i-Pr)(OCH₂CH₂NH₂)₂ |

| Monoethanolamine | 1:3 | Sm(OCH₂CH₂NH₂)₃ |

| Diethanolamine | 1:1 | Sm(O-i-Pr)(O₂C₄H₉N) |

| Diethanolamine | 2:3 | Sm₂(O₂C₄H₉N)₃ |

| Triethanolamine | 1:1 | Sm(O₃C₆H₁₂N) |

Studies on Coordination Number and Aggregation State of Samarium(III) Centers

Lanthanide alkoxides, including this compound, exhibit a strong tendency to form oligomeric or polymeric structures in the solid state and in non-coordinating solvents. dokumen.pubresearchgate.net This aggregation is driven by the desire of the large, electropositive lanthanide ion to expand its coordination sphere beyond the three alkoxide ligands. The oxygen atoms of the isopropoxide ligands can act as bridging ligands (μ₂-OR or μ₃-OR) between two or three samarium centers, leading to an increase in the coordination number of the metal. While simple formulations like Ln(O-i-Pr)₃ are often used, the actual structures are more complex, with oxo-centered clusters such as Ln₅O(O-i-Pr)₁₃ being common. research-solution.com The degree of oligomerization is influenced by the steric bulk of the alkoxide ligand; less bulky primary and secondary alkoxides favor higher aggregation states, whereas bulkier tertiary alkoxides can lead to monomeric or dimeric species. researchgate.net The coordination environment can also be tuned by using coordinating solvents, which can break down the aggregates by coordinating to the metal center. researchgate.net This structural flexibility is a hallmark of lanthanide coordination chemistry.

Redox Chemistry and Samarium(III)-to-Samarium(II) Interconversions

While samarium is most stable in the +3 oxidation state, the Sm(III)/Sm(II) redox couple is central to its utility in a wide range of chemical transformations, particularly in catalysis. This compound can serve as a precursor to the catalytically active Sm(II) species, though this reduction is not always straightforward. The strong Sm(III)-O bond presents a thermodynamic challenge for reduction. researchgate.net

Strategies to achieve the Sm(III) to Sm(II) interconversion from alkoxide precursors include:

Protonolysis followed by reduction: A key strategy involves the protonolysis of the Sm(III)-alkoxide bond to generate a more reducible species. researchgate.net For instance, in the presence of an iodide source and a proton source, Sm(O-i-Pr)₃ can be converted to a samarium iodide species, which is more readily reduced to SmI₂. nih.gov

Photochemical Reduction: Photodriven methods are being developed for the regeneration of Sm(II) from Sm(III)-alkoxide byproducts. nih.govnih.govacs.orgacs.org This can involve direct photoreduction or the use of a photoredox catalyst. nih.govnih.govacs.org For example, the Hantzsch ester has been used as a photoreductant to reduce a model Sm(III)-alkoxide to Sm(II) in the presence of an acid and iodide source. nih.gov

Chemical Reductants: In catalytic cycles, strong reducing agents like magnesium metal can be used to reduce the Sm(III) species, regenerated after an initial reaction, back to Sm(II). oaepublish.com

This interconversion is crucial for catalytic cycles such as the Evans-Tishchenko reaction, where a Sm(III) species is believed to be the active catalyst formed in situ from a Sm(II) precursor, and in various reductive coupling reactions where the catalytic turnover depends on regenerating Sm(II) from the Sm(III)-alkoxide product. oaepublish.comwikipedia.orgacs.orgscispace.com

Catalytic Applications of Samarium Iii Isopropoxide and Its Derivatives

Organic Transformation Catalysis

Samarium(III)-based catalysts have proven effective in mediating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern synthetic organic chemistry.

The catalytic asymmetric nitro-Mannich (or aza-Henry) reaction is a powerful method for synthesizing chiral β-nitroamines, which are valuable precursors to 1,2-diamines. nih.gov Samarium(III) isopropoxide has been successfully employed as a key component in heterobimetallic catalytic systems for these reactions.

In one notable example, a heterobimetallic complex formed from this compound, copper acetate (B1210297), and a chiral Schiff base ligand was developed. This system demonstrated high efficiency in promoting the syn-selective nitro-Mannich reaction. The samarium component is proposed to act as a Brønsted base, activating the nitroalkane to form a samarium-nitronate, while the copper(II) ion acts as a Lewis acid to coordinate and orient the imine. This dual activation within the chiral environment of the ligand brings the reacting partners together, facilitating a highly stereocontrolled carbon-carbon bond formation.

Detailed findings from a study on this catalytic system are presented below:

| Entry | Imine | Nitroalkane | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | N-Boc-benzaldimine | Nitroethane | 96 | >20:1 | 94 |

Table 1: Performance of a Cu/Sm heterobimetallic complex in an asymmetric nitro-Mannich reaction.

The direct functionalization of C(sp³)–H bonds is a significant goal in organic synthesis, offering a more atom-economical approach to building molecular complexity. nih.govnih.gov Samarium(III) catalysts have enabled novel C(sp³)–H bond activation and subsequent coupling reactions. Research has shown that a samarium(III)-catalyzed process can effectively synthesize indolizines through a C-C and C-N coupling reaction between 2-alkylazaarenes and propargylic alcohols. organic-chemistry.orgacs.org

This transformation operates under mild, solvent-free conditions, producing water as the only byproduct. organic-chemistry.org While samarium(III) triflate [Sm(OTf)₃] was identified as the optimal catalyst, achieving yields up to 90%, this highlights the catalytic potential of the Sm(III) center, which is the core of this compound. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the Sm(III) catalyst activating the propargylic alcohol, facilitating an attack by the nucleophilic 2-alkylazaarene, leading to cyclization and the formation of the indolizine (B1195054) core. organic-chemistry.org The reaction demonstrates broad functional group tolerance. organic-chemistry.org

Samarium catalysis, cycling between the Sm(II) and Sm(III) oxidation states, is a powerful tool for reductive cross-coupling reactions. mdpi.com While many of these reactions are initiated by samarium(II) iodide (SmI₂), the catalytic cycle proceeds through a samarium(III) alkoxide intermediate, which is then reduced back to the active Sm(II) species. nih.govthieme-connect.com This cycle makes the chemistry highly relevant to Sm(III) species.

A samarium-catalyzed protocol for the intermolecular reductive cross-coupling of ketones and acrylates to form γ-lactones has been developed. thieme-connect.com A key step for achieving catalytic turnover is the efficient cleavage of the strong samarium(III)-alkoxide bond formed after the coupling step, which can be facilitated by protolysis. thieme-connect.com This strategy enables the regeneration of the active catalyst and has been applied to develop protocols using chemical reductants or electrocatalysis. thieme-connect.com These reactions often proceed via radical intermediates generated by a single-electron transfer from Sm(II) to a substrate, such as a carbonyl group, to form a ketyl radical. acs.orgrsc.org

The Reformatsky reaction, which traditionally uses zinc to couple α-halo esters with carbonyl compounds, can be effectively mediated by samarium species. gu.se Specifically, samarium(II) iodide is widely used to generate samarium(III) enolates from α-halo carbonyl compounds. nih.govprinceton.edu These samarium enolates are valuable alternatives to more reactive lithium or magnesium enolates and can engage in subsequent aldol-type additions to aldehydes or ketones. nih.govnih.gov

The reaction proceeds via an initial single-electron transfer from SmI₂ to the α-halo ester, forming a radical that is further reduced to a samarium(III) enolate. nih.gov This enolate then attacks the carbonyl compound. The strong oxophilicity of the samarium(III) ion in the transition state can lead to high levels of stereocontrol, particularly when chiral auxiliaries or ligands are employed. nih.govresearchgate.net This methodology has been applied to the stereoselective synthesis of complex molecules and natural products. nih.gov

Polymerization Catalysis

Rare earth alkoxides, including this compound, are recognized as highly efficient initiators for the ring-opening polymerization (ROP) of cyclic esters. mdpi.com

This compound and related derivatives are effective catalysts for the ring-opening polymerization (ROP) of lactones and lactides, such as ε-caprolactone (ε-CL) and L-lactide (L-LA), to produce biodegradable polyesters like poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLA). 20.210.105researchgate.net These initiators are often more active than traditional systems based on aluminum alkoxides. 20.210.105

The polymerization is generally understood to proceed via a coordination-insertion mechanism. eurekaselect.comresearchgate.net The isopropoxide group of the samarium catalyst acts as the initiator, performing a nucleophilic attack on the carbonyl carbon of the cyclic ester monomer. This leads to the cleavage of the acyl-oxygen bond of the ring and the insertion of the monomer into the samarium-alkoxide bond. mdpi.comeurekaselect.com The process repeats, propagating the polymer chain. The number of polymer chains grown per samarium center can be influenced by reaction conditions and the specific monomer used. semanticscholar.org Studies using related samarium(III) compounds, such as samarium(III) acetate, have demonstrated the ability to produce polyesters with controlled molecular weights. researchgate.neteurekaselect.com

| Initiator System | Monomer | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |

| Sm(OAc)₃ | L-Lactide | 1,000 - 30,000 | Variable |

| Sm(III)-amino acid complexes | ε-Caprolactone, L-Lactide | up to 1.5 x 10⁴ - 1.0 x 10⁵ | N/A |

Table 2: Examples of Samarium(III)-initiated Ring-Opening Polymerization of Cyclic Esters. researchgate.neteurekaselect.com Note: Data is aggregated from studies using Sm(III) acetate and amino acid complexes, which function similarly to isopropoxide derivatives.

Synthesis of Novel Networked Alternating Samarium-Organic Hybrid Copolymers

A comprehensive review of scientific literature reveals a notable absence of specific research detailing the synthesis of novel networked alternating samarium-organic hybrid copolymers utilizing this compound as the catalyst or initiator. While the synthesis of alternating copolymers and the development of metal-organic hybrid materials are established fields of polymer chemistry, the specific application of this compound to create networked alternating structures with organic co-monomers appears to be a novel area of investigation with limited to no current published findings.

Mechanistic Studies of Samarium(III)-Initiated Polymerization

The polymerization initiated by samarium(III) compounds, including its alkoxides like isopropoxide, predominantly proceeds through a coordination-insertion mechanism . This is particularly well-documented for the ring-opening polymerization (ROP) of cyclic esters such as lactones and lactides. researchgate.neteurekaselect.com

The proposed mechanism involves several key steps:

Initiation: The process begins with the coordination of the carbonyl oxygen of the monomer to the electrophilic samarium(III) center of the initiator. This coordination activates the monomer by polarizing the carbonyl group. Subsequently, the isopropoxide group (or another initiating group attached to the samarium) performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic monomer and the insertion of the monomer into the samarium-oxygen bond of the initiator. This forms a new, longer alkoxide ligand attached to the samarium center.

Propagation: The propagation step involves the sequential coordination and insertion of further monomer molecules. The newly formed samarium alkoxide from the initiation step acts as the active species for the next round of polymerization. A new monomer molecule coordinates to the samarium center, and the alkoxide chain end attacks the carbonyl carbon of this new monomer, leading to chain growth.

Termination: The polymerization can be terminated by the introduction of a proton source, such as water or alcohol, which protonates the active chain end and regenerates a hydroxyl-terminated polymer chain and the samarium initiator.

This coordination-insertion mechanism is favored due to the high oxophilicity of the samarium(III) ion, which facilitates the coordination of the monomer's carbonyl group. researchgate.net Spectroscopic analyses, such as ¹H-NMR studies of the resulting polymers initiated by samarium(III) compounds, have provided evidence for this mechanism by identifying the end-groups of the polymer chains, which correspond to the fragments of the initiator and the terminating agent. eurekaselect.comacs.org

Influence of Initiator Structure and Reaction Parameters on Polymer Properties

The properties of polymers synthesized using samarium(III)-based initiators are significantly influenced by both the structure of the initiator itself and the various parameters of the polymerization reaction.

Influence of Initiator Structure:

The structure of the ligands attached to the samarium(III) center plays a crucial role in the catalytic activity and, consequently, the properties of the resulting polymer. The steric hindrance around the metal center is a key factor. researchgate.net

Steric Bulk: An increase in the steric bulk of the ligands on the samarium initiator can hinder the coordination of the monomer. This can lead to a decrease in the rate of polymerization. However, in some cases, bulky ligands can also increase the stability of the initiator at higher temperatures. researchgate.net

Ligand Type: The electronic nature of the ligands can also affect the electrophilicity of the samarium center, thereby influencing its ability to coordinate with the monomer.

For this compound, the relatively small size of the isopropoxide groups would likely lead to a high polymerization rate due to lower steric hindrance compared to initiators with bulkier ligands.

Influence of Reaction Parameters:

The properties of the final polymer, such as molecular weight and polydispersity, can be controlled by carefully adjusting the reaction parameters.

Monomer-to-Initiator Ratio ([M]/[I]): This ratio is a primary determinant of the polymer's molecular weight. In a well-controlled living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the [M]/[I] ratio. Increasing this ratio leads to the formation of longer polymer chains and thus higher molecular weights. acs.org

Reaction Temperature: Temperature has a complex effect on the polymerization. Generally, an increase in temperature leads to a higher rate of polymerization. acs.org However, excessively high temperatures can also lead to side reactions, such as transesterification, which can broaden the molecular weight distribution (polydispersity index, PDI). eurekaselect.com For instance, in the polymerization of ε-caprolactone initiated by a samarium complex, increasing the temperature from 80°C to 150°C significantly impacts conversion and molecular weight. acs.org

Reaction Time: The conversion of the monomer into a polymer increases with reaction time. In the initial stages of the polymerization, both the conversion and the molecular weight of the polymer increase. However, after reaching high conversions, prolonged reaction times, especially at elevated temperatures, can lead to a decrease in molecular weight due to degradation or transesterification reactions. researchgate.net

The following tables summarize the effects of reaction parameters on the ring-opening polymerization of lactones initiated by samarium(III) complexes, which can be considered analogous to the behavior expected with this compound.

Table 1: Effect of Monomer/Initiator Ratio on Polymer Properties

| Monomer | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| ε-Caprolactone | Sm(OAc)₃ | 107 | 110 | 24 | 95 | 3,430 | 1.62 |

| ε-Caprolactone | Sm(OAc)₃ | 250 | 110 | 24 | 96 | 6,850 | 1.58 |

| ε-Caprolactone | Sm(OAc)₃ | 500 | 110 | 24 | 97 | 10,200 | 1.65 |

| ε-Caprolactone | Sm(OAc)₃ | 1000 | 110 | 24 | 98 | 12,600 | 1.71 |

Data based on studies with Samarium(III) acetate as an initiator. acs.org

Table 2: Effect of Temperature and Time on Polymer Properties

| Monomer | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| L-Lactide | Sm(OAc)₃ | 200 | 125 | 18 | 85 | 15,000 | 1.45 |

| L-Lactide | Sm(OAc)₃ | 200 | 125 | 24 | 92 | 18,000 | 1.50 |

| L-Lactide | Sm(OAc)₃ | 200 | 150 | 18 | 95 | 22,000 | 1.60 |

| L-Lactide | Sm(OAc)₃ | 200 | 150 | 24 | 98 | 20,500 | 1.68 |

Data based on studies with Samarium(III) acetate as an initiator. researchgate.neteurekaselect.com

Applications As Precursors for Advanced Materials

Thin Film Deposition Methodologies

Samarium(III) isopropoxide is a versatile precursor for creating thin films of both samarium-based oxides and samarium-doped functional oxides. Its application spans across solution-based and vapor-phase deposition techniques, enabling precise control over film composition and microstructure.

The sol-gel process is a widely employed wet-chemical technique for fabricating oxide films, valued for its simplicity, scalability, and control over chemical composition at a molecular level. researchgate.netrsc.org In this method, metal alkoxides like this compound undergo hydrolysis and condensation reactions to form a "sol," which is a colloidal suspension of solid particles in a liquid. This sol can then be applied to a substrate, typically by spin-coating or dip-coating, to form a "gel" film that is subsequently heat-treated to yield the final oxide film. rsc.org

The fundamental reactions in the sol-gel process involving a metal alkoxide M(OR)n, such as this compound, are:

Hydrolysis: M(OR)n + nH₂O → M(OH)n + nROH

Condensation: 2M(OH)n → (HO)n-1M-O-M(OH)n-1 + H₂O

These reactions transform the molecular precursor into an extended inorganic network. The use of metal alkoxides is advantageous due to their high reactivity towards water, which initiates the polymerization process. youtube.com The viscosity of the sol, which is crucial for film formation, can be controlled by parameters such as the water-to-alkoxide ratio, pH, and temperature. youtube.com

While specific studies detailing the sol-gel deposition of pure samarium oxide films using this compound are not extensively documented in publicly available literature, the principles of sol-gel chemistry strongly support its suitability for this application. researchgate.net The general applicability of metal isopropoxides in forming a wide variety of oxide coatings underscores the potential of this compound for creating high-purity Sm₂O₃ thin films. rsc.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques that are pivotal in the semiconductor industry for depositing high-quality, uniform thin films. ulaval.ca The selection of a suitable precursor is critical for the success of these processes, with key requirements being sufficient volatility, thermal stability to prevent premature decomposition, and appropriate reactivity. rsc.org

Metal alkoxides, including isopropoxides, are a class of precursors considered for both CVD and ALD. harvard.edugelest.com However, for lanthanide oxides, including samarium oxide, β-diketonate complexes have often been more extensively studied and utilized in MOCVD (Metal-Organic Chemical Vapor Deposition) due to their favorable volatility and stability. rsc.org For instance, thin films of Sm₂O₃ have been successfully grown by low-pressure MOCVD using an adducted β-diketonate precursor, Sm(pd)₃·Phen. rsc.org

In the context of ALD, lanthanide alkoxides are noted as a potential class of precursors, though their application has been less common compared to other ligand systems. atomiclayerdeposition.com Alkoxide precursors can be advantageous as they contain M-O bonds, but they often require higher deposition temperatures due to the energetics of their surface reactions. harvard.edu The volatility of metal alkoxides can also be a challenge, sometimes necessitating the use of bulky ligands to prevent intermolecular interactions. harvard.edu While there is a report on the use of aluminum tri-isopropoxide as an alternative precursor for the ALD of alumina, specific studies detailing the use of this compound for the ALD of samarium oxide are not readily found in the literature. harvard.edugoogle.com The development of lanthanide precursors for ALD is an active area of research, with a focus on designing molecules with optimal properties for controlled, self-limiting surface reactions. mdpi.com

This compound is a valuable precursor for introducing samarium as a dopant into various functional oxide thin films, thereby modifying their electrical, optical, and magnetic properties. The sol-gel method is particularly well-suited for this purpose, as it allows for precise stoichiometric control and uniform distribution of the dopant at the molecular level. researchgate.net

Samarium-doped Lead Titanate (PbTiO₃): The sol-gel technique has been successfully employed to fabricate samarium-modified lead titanate thin films. psu.edu In a typical process, lead acetate (B1210297) and titanium isopropoxide are used as the lead and titanium sources, respectively, while a samarium alkoxide, such as the isopropoxide, would serve as the dopant precursor. The precursors are dissolved in a common solvent and undergo hydrolysis and condensation to form a homogenous gel. Thin films deposited from this gel on substrates like platinum-coated silicon, after annealing at high temperatures (e.g., 900 °C), exhibit good ferroelectric properties, including well-defined remanent polarization and coercive fields. psu.edu

Samarium-doped Barium Titanate (BaTiO₃): The synthesis of samarium-doped barium titanate via the sol-gel method has also been demonstrated. researchgate.net A general synthesis route involves the use of barium acetate and titanium isopropoxide as the main precursors. inoe.rorsc.org To introduce samarium as a dopant, this compound can be added to the precursor solution. The mixture is then processed through the standard sol-gel steps of hydrolysis, condensation, gelation, and calcination to form the doped BaTiO₃ powder or thin film. The addition of samarium can influence the crystallographic structure and dielectric properties of the resulting barium titanate ceramic. researchgate.net

The table below summarizes the precursors and processing parameters for the sol-gel synthesis of samarium-doped perovskite thin films.

| Target Material | Host Precursors | Samarium Precursor (assumed) | Typical Substrate | Annealing Temperature (°C) | Resulting Property |

| Sm-doped PbTiO₃ | Lead Acetate, Titanium Isopropoxide | This compound | Pt-coated Silicon | ~900 | Good remanent polarization and coercive fields psu.edu |

| Sm-doped BaTiO₃ | Barium Acetate, Titanium Isopropoxide | This compound | N/A (powder synthesis) | >800 | Modified dielectric properties |

Nanomaterial Synthesis and Doping

This compound is also a key starting material for the bottom-up synthesis of nanomaterials, including samarium oxide nanoparticles and as a doping agent to impart specific functionalities to other metal oxide nanoparticles.

The synthesis of samarium oxide (Sm₂O₃) nanoparticles can be achieved through various chemical routes, including forced hydrolysis of samarium salts. researchgate.netepa.gov While direct reports on the synthesis of Sm₂O₃ nanoparticles specifically from the hydrolysis of this compound are scarce in the reviewed literature, the general principles of metal alkoxide chemistry suggest its feasibility. The hydrolysis of a metal alkoxide in a controlled manner is a standard method for producing metal oxide nanoparticles. youtube.com

The process would involve the controlled addition of water to a solution of this compound in an organic solvent, leading to the formation of samarium hydroxide (B78521) species that subsequently condense and dehydrate upon heating to form Sm₂O₃ nanoparticles. The particle size and morphology can be influenced by factors such as reaction temperature, pH, precursor concentration, and the presence of surfactants or stabilizing agents. researchgate.net Alternative methods reported for Sm₂O₃ nanoparticle synthesis include hydrothermal treatment of samarium nitrate (B79036) or thermal decomposition of samarium acetate, which yield nanoparticles with controlled shape and size. ulaval.ca

This compound can be utilized as a dopant precursor to introduce Sm³⁺ ions into the crystal lattice of host metal oxide nanoparticles, significantly altering their properties for various applications, such as photocatalysis and luminescence.

Doping in Titanium Dioxide (TiO₂): The incorporation of samarium into TiO₂ nanoparticles has been shown to enhance their photocatalytic activity. researchgate.netresearchgate.net In a typical sol-gel synthesis of Sm-doped TiO₂, titanium isopropoxide is used as the titanium precursor. researchgate.netminarjournal.com While some studies have used samarium(III) oxide or samarium(III) chloride as the samarium source mdpi.comresearchgate.net, this compound is an ideal candidate for this process due to its compatibility with the titanium isopropoxide precursor and the alcoholic solvent system commonly used. The co-hydrolysis of the titanium and samarium isopropoxides would lead to a homogeneous distribution of Sm³⁺ ions within the resulting titania gel, which upon calcination, yields Sm-doped TiO₂ nanoparticles. The presence of samarium can extend the light absorption of TiO₂ into the visible region and improve the separation of photogenerated electron-hole pairs, thereby boosting photocatalytic efficiency. researchgate.net

Doping in Yttrium Aluminum Garnet (YAG): Samarium-doped YAG (Sm:YAG) is an important material for optical applications. Nanocrystalline Sm:YAG has been synthesized by methods such as co-precipitation. scispace.com While the co-precipitation method typically uses metal salts as precursors, the use of metal alkoxides in a sol-gel process offers an alternative route for achieving high homogeneity. A sol-gel synthesis of Sm:YAG would involve the use of yttrium, aluminum, and samarium alkoxides, such as their respective isopropoxides. The controlled hydrolysis and condensation of this mixture of precursors would lead to an amorphous gel with a uniform distribution of the constituent metal ions. Subsequent heat treatment at temperatures around 900°C would then crystallize the gel into the desired YAG phase with Sm³⁺ ions incorporated into the garnet lattice. scispace.com The concentration of samarium doping can be precisely controlled by the stoichiometry of the initial precursor solution, which in turn influences the luminescent properties of the final Sm:YAG nanoparticles. scispace.com

The table below provides an overview of the role of samarium doping in different nanoparticle systems.

| Host Material | Typical Host Precursor | Potential Samarium Dopant Precursor | Synthesis Method | Effect of Doping |

| TiO₂ | Titanium Isopropoxide | This compound | Sol-Gel / Hydrothermal | Enhanced photocatalytic activity researchgate.netresearchgate.net |

| YAG | Yttrium and Aluminum Salts/Alkoxides | This compound | Co-precipitation / Sol-Gel | Reddish-orange luminescence scispace.com |

Impact on Structural and Optical Properties of Doped Nanomaterials

This compound serves as a crucial precursor for introducing samarium (Sm³⁺) ions into various host nanomaterials, leading to significant modifications of their structural and optical characteristics. The incorporation of Sm³⁺ ions into the crystal lattice of materials like titanium dioxide (TiO₂) and barium titanate (BaTiO₃) can induce lattice strain, alter crystal size, and create new energy levels, thereby tuning the material's properties for specific applications. tandfonline.comresearchgate.net

Research into samarium-doped titanium dioxide (Sm³⁺:TiO₂) nanoparticles, synthesized via methods such as hydrothermal processes, demonstrates the profound impact of the dopant on the material's structure. X-ray diffraction (XRD) analysis typically reveals that the introduction of samarium can lead to a decrease in the average crystallite size. For instance, studies have shown a reduction in crystallite size from 8.1 nm in pure TiO₂ to 7.7 nm in Sm³⁺-doped TiO₂. tandfonline.comtandfonline.com This change is often attributed to the lattice distortion caused by the substitution of Ti⁴⁺ ions with the larger Sm³⁺ ions, which can inhibit crystal growth. tandfonline.com High-resolution transmission electron microscopy (HR-TEM) confirms the spherical morphology of these nanoparticles. researchgate.net

The doping process also significantly affects the optical properties of the nanomaterials. The introduction of Sm³⁺ ions into the TiO₂ lattice has been shown to increase the optical bandgap. In one study, the direct bandgap value increased from 3.39 eV for pure TiO₂ to 3.46 eV for Sm³⁺-doped TiO₂ nanoparticles. tandfonline.comtandfonline.com This "blue shift" can be attributed to the quantum confinement effect resulting from the decrease in particle size. tandfonline.com Similarly, incorporating samarium ions into barium titanate (BaTiO₃) is pursued to enhance its electrical and optical properties by modifying the crystal lattice and influencing its ferroelectric behavior. researchgate.net The large bandgap of BaTiO₃ (around 3.2 eV) allows for efficient energy transfer to the Sm³⁺ dopants, affecting the material's emission spectrum. researchgate.net

Table 1: Effect of Sm³⁺ Doping on the Properties of Titanium Dioxide (TiO₂) Nanoparticles

| Property | Pure TiO₂ | Sm³⁺-Doped TiO₂ | Reference |

| Average Crystallite Size (nm) | 8.1 | 7.7 | tandfonline.comtandfonline.com |

| Crystal Phase | Anatase | Anatase | tandfonline.com |

| Optical Bandgap (eV) | 3.39 | 3.46 | tandfonline.comtandfonline.comresearchgate.net |

Development of Functional and Protective Coatings

This compound is a valuable precursor in the development of advanced functional and protective coatings, leveraging the unique properties of samarium compounds. These coatings are designed for applications ranging from corrosion resistance to antimicrobial surfaces. nih.govmdpi.com

In the field of corrosion protection, samarium-based conversion coatings are being explored as environmentally friendly alternatives to traditional chromate (B82759) coatings. nih.gov The protective mechanism relies on the formation of insoluble samarium oxides and hydroxides, such as Sm₂O₃ and Sm(OH)₃, on the metal surface. nih.gov These compounds act as a physical barrier, blocking cathodic sites and thereby slowing down the corrosion rate. nih.gov Studies on aluminum alloys have shown that multilayer systems incorporating samarium compounds can offer significant protective behavior against corrosion. nih.gov The deposition method plays a crucial role; techniques like atmospheric pressure plasma jet (APPJ) have been shown to effectively deposit samarium hydroxide layers that enhance corrosion resistance. nih.gov

Beyond corrosion, samarium is used to impart antimicrobial functionality to coatings for medical and biomedical applications. Samarium-doped hydroxyapatite (B223615) (HAp) coatings are of particular interest for medical implants. mdpi.commdpi.com Research has demonstrated that these coatings exhibit strong antimicrobial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com The antimicrobial action is attributed to the Sm³⁺ ions, which can disrupt the integrity of microbial cell walls and potentially cause DNA damage. mdpi.com Importantly, these Sm-doped HAp coatings have been shown to inhibit biofilm formation while remaining biocompatible, not adversely affecting the attachment and growth of human cells like gingival fibroblasts. mdpi.com The ability to create uniform, crack-free coatings using methods like dip coating and magnetron sputtering makes this a promising strategy for developing novel medical devices with enhanced resistance to postoperative infections. mdpi.commdpi.com

Table 2: Applications of Samarium-Based Functional Coatings

| Coating Type | Substrate / Base Material | Function | Protective Mechanism | Reference |

| Samarium Conversion Coating | Aluminum Alloy (AA3003) | Corrosion Inhibition | Formation of insoluble Sm₂O₃ and Sm(OH)₃, blocking cathodic sites. | nih.gov |

| Samarium-Doped Hydroxyapatite | Titanium / Silicon | Antimicrobial / Antibiofilm | Disruption of microbial cell walls and potential DNA damage by Sm³⁺ ions. | mdpi.commdpi.com |

Spectroscopic and Structural Characterization of Samarium Iii Isopropoxide and Its Derivatives

The comprehensive characterization of samarium(III) isopropoxide and its derivatives relies on a suite of advanced spectroscopic and structural analysis techniques. These methods provide critical insights into the compound's bonding, electronic structure, molecular geometry, and the morphology of materials derived from it.

Advanced Research Directions and Future Prospects for Samarium Iii Isopropoxide Chemistry

Development of Novel Samarium(III) Isopropoxide Derivatives for Enhanced Reactivity and Selectivity

The synthesis of new this compound derivatives is a cornerstone of future research, aiming to fine-tune the reactivity and selectivity of samarium-based catalysts. A primary strategy involves the creation of heterobimetallic isopropoxides. For instance, reacting Samarium(III) chloride with potassium nonaisopropoxodizirconate(IV) in varying molar ratios has yielded a series of heterobimetallic isopropoxide derivatives of samarium(III). researchgate.net These novel compounds, with general formulas like [Cl3-nSm{Zr2(OPri)9}n] (where n can be 1, 2, or 3), exhibit unique structural features and reactivity patterns. researchgate.net

Further research has led to the synthesis of homoleptic isopropoxometallates by reacting SmCl(OPri)·3PriOH with compounds such as K{Zr(OPri)5} and K{Nb(OPri)6}. niscpr.res.in These reactions produce complexes like [Sm{Zr2(OPri)9}h] and [Sm{Nb(OPri)6h]. niscpr.res.in The reactivity of these derivatives has been explored through reactions with alcohols, for example, the reaction of Sm{Nb(OPri)6h with methanol (B129727) produces [Sm{Nb(OMe)6hl]. niscpr.res.in These efforts highlight the potential to create a diverse library of samarium alkoxide derivatives with tailored properties for specific catalytic applications.

| Precursor 1 | Precursor 2 | Resulting Derivative | Reference |

| SmCl3 · 3PriOH | K{Zr2(OPri)9} | [Cl3-nSm{Zr2(OPri)9}n] | researchgate.net |

| SmCl(OPri)·3PriOH | K{Zr(OPri)5} | [Sm{Zr(OPri)5}h] | niscpr.res.in |

| SmCl(OPri)·3PriOH | K{Nb(OPri)6} | [Sm{Nb(OPri)6}h] | niscpr.res.in |

| Sm{Nb(OPri)6h | CH3OH | [Sm{Nb(OMe)6hl] | niscpr.res.in |

Integration into Multicomponent and Multifunctional Catalytic Systems

The true potential of this compound and its derivatives may be fully realized through their integration into multicomponent and multifunctional catalytic systems. These systems can leverage the unique properties of samarium, such as its strong Lewis acidity and oxophilicity, in concert with other catalytic species. caltech.edursc.org For example, samarium compounds are effective catalysts for hydroboration of alkynes and can be used in conjugate addition reactions. rsc.orgthieme-connect.de

Recent developments have shown that SmI2 can be regenerated photochemically, opening the door for photodriven samarium-catalyzed reactions. acs.org This is particularly significant for reactions where a Sm(III)-alkoxide is formed, as the photochemical reduction back to Sm(II) is a critical step for catalytic turnover. acs.orgoaepublish.com This capability allows for the development of catalytic cycles where this compound acts as a precursor to the active Sm(II) species, which can then participate in a wide range of reductive transformations. oaepublish.com The ability to fine-tune the reactivity of SmI2 with additives further enhances its utility in complex reaction sequences. rsc.org

Rational Design of Samarium Precursors for Tailored Material Properties

This compound is a valuable precursor for the synthesis of advanced materials with tailored properties. Its utility stems from its ability to decompose cleanly to form samarium-containing oxides and other materials. The rational design of these precursors is key to controlling the composition, morphology, and ultimately, the function of the final material.

For instance, in the fabrication of samarium-doped ceria (CexSm1-xO2), a material used for CO abatement, the synthesis method directly influences the material's properties. researchgate.net By tailoring the synthesis conditions, researchers can control the morphology, leading to structures like flower-like or rod-shaped aggregates. researchgate.net Similarly, in the production of samarium-cobalt (B12055056) sub-micron fibers for permanent magnets, the precursor composition is precisely adjusted to control the final composition and magnetic properties of the fibers. researchgate.net The use of samarium-modified lead titanate thin films, derived from precursors including titanium isopropoxide and samarium carbonate, demonstrates how doping can be used to improve material properties for specific applications. mst.edu

| Material | Precursor System | Tailored Property | Application | Reference |

| Samarium-doped Ceria | CexSm1-xO2 fluorite-type mixed oxides | Morphology (flower-like, rod-shaped) | CO abatement | researchgate.net |

| Samarium-Cobalt Fibers | Sm3+/Co2+ precursors | Composition and magnetic properties | Permanent magnets | researchgate.net |

| Samarium-modified Lead Titanate | Titanium isopropoxide, samarium carbonate | Lowered c/a ratio | Piezoelectric devices | mst.edu |

Exploration of New Spectroscopic Probes for In-situ Reaction Monitoring

Understanding the intricate mechanisms of samarium-catalyzed reactions requires sophisticated analytical techniques. The development of new spectroscopic probes for in-situ reaction monitoring is a critical area of research. Techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) have been used to monitor the catalytic formation of coumarin (B35378) 153 using samarium oxide nanoparticles at the single-molecule level. rsc.org This allows for real-time observation of the catalytic process, providing valuable mechanistic insights. rsc.org

Furthermore, UV-visible spectroscopy has been employed to monitor the photoreduction of Sm(III) to Sm(II), a key step in developing catalytic cycles. acs.org The characteristic absorption spectra of SmI2 allow for the direct observation of its formation from Sm(III) precursors. acs.org In the study of samarium(III) diketonate complexes, temperature-dependent shifts in their luminescence make them suitable for use as luminescent thermometers. rsc.org The application of fluorescence probe technology using samarium(III) complexes to monitor the progress of photopolymerization processes is also being explored. researchgate.net

Predictive Modeling and Machine Learning Applications in Samarium Chemistry and Materials Science

The complexity of chemical reactions and materials synthesis presents a significant opportunity for the application of predictive modeling and machine learning (ML). nih.gov These computational tools can accelerate the discovery and optimization of new catalysts and materials by identifying patterns in large datasets of chemical information. orientjchem.org

In the context of samarium chemistry, ML models can be trained to predict reaction outcomes, such as yield and selectivity, based on the structure of the samarium precursor and the reaction conditions. iscientific.org This data-driven approach can guide the rational design of novel samarium derivatives with enhanced catalytic performance. orientjchem.org For materials science, ML algorithms can predict material properties, such as the Curie temperature of ferromagnetic materials or the morphology of nanoparticles, based on the chemical composition and synthesis parameters. acs.orgbohrium.com By integrating differential equation models with machine learning, a hybrid approach can be used to simulate and predict the dynamics of chemical processes with high accuracy. orientjchem.org This synergy between computational modeling and experimental work holds the promise of revolutionizing the way samarium chemistry and materials science research is conducted.

常见问题

Q. What are the standard synthetic methods for preparing high-purity Samarium(III) isopropoxide, and how do reaction conditions influence yield?

this compound is typically synthesized via alkoxide exchange reactions. A common method involves reacting Samarium(III) chloride with sodium isopropoxide in anhydrous solvents (e.g., toluene) under inert atmospheres. Key parameters include:

- Stoichiometric ratios : Excess isopropanol (3:1 molar ratio to SmCl₃) ensures complete substitution of chloride ligands .

- Temperature : Reactions are conducted at reflux (~110°C) to accelerate ligand exchange while avoiding decomposition .

- Solvent purity : Anhydrous solvents are critical to prevent hydrolysis, which forms Sm₂O₃ impurities . Post-synthesis, vacuum distillation removes volatile byproducts. Purity (>97%) is verified via elemental analysis and FTIR spectroscopy .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- FTIR : Identifies Sm–O–C vibrations (peaks at 950–1100 cm⁻¹) and confirms ligand coordination .

- XRD : Detects crystalline phases; amorphous forms may indicate incomplete synthesis or contamination .

- SEM-EDX : Maps elemental composition to verify homogeneity and exclude oxide impurities .

- NMR (¹³C) : Rarely used due to paramagnetic Sm³⁺ but applicable in diluted solutions for ligand analysis .

Advanced Research Questions

Q. How does this compound function as a catalyst in organic transformations, and what mechanistic insights exist?

this compound acts as a Lewis acid catalyst, polarizing substrates like carbonyl groups. For example, in benzothiazole synthesis, it facilitates cyclization of carboxylic acids via:

- Coordination : Sm³⁺ binds to carboxylate oxygen, increasing electrophilicity of the carbonyl carbon .

- Acid-base synergy : Isopropoxide ligands deprotonate intermediates, accelerating heterocycle formation . Kinetic studies (stopped-flow methods) reveal rate constants dependent on solvent polarity and Sm³⁺ concentration .

Q. What experimental design principles apply to separating Sm(III) from other lanthanides in catalytic systems?

Emulsion liquid membrane (ELM) methods are effective for selective separation:

- Carrier selection : Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in kerosene selectively complexes Sm³⁺ at pH 3.5–4.0 .

- Optimization : Response Surface Methodology (RSM) identifies optimal parameters (e.g., emulsification time: 15 min, surfactant concentration: 4% v/v) . Challenges include minimizing co-extraction of Gd³⁺ or Eu³⁺ via pH control .

Q. How do particle size and morphology of Samarium(III) oxide derivatives affect material performance in advanced applications?

Ultrafine Sm₂O₃ nanoparticles (<15 nm) synthesized from this compound precursors exhibit enhanced catalytic and optical properties:

- Surface area : Nanoparticles with >54 m²/g surface area improve catalytic activity in redox reactions .

- Sintering conditions : Calcination at 800°C under argon yields phase-pure Sm₂O₃, while air exposure forms carbonates .

- Doping : Incorporation into Sm₅VO₁₀ matrices (via solid-state reactions) enhances ionic conductivity .

Q. What are the critical considerations for handling this compound in air-sensitive syntheses?

- Moisture control : Use gloveboxes (<1 ppm H₂O) or Schlenk lines; hydrolysis produces Sm₂O₃ and isopropanol, altering reactivity .

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation .

- Safety protocols : PPE (nitrile gloves, lab coats) and fume hoods mitigate exposure risks (skin/eye irritation) .

Methodological and Literature Gaps

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from:

Q. What advanced kinetic models are suitable for studying ligand exchange dynamics in this compound solutions?

Stopped-flow spectroscopy coupled with pseudo-first-order kinetics quantifies ligand substitution rates. For example, ethylenediaminetetraacetic acid (EDTA) displaces isopropoxide ligands with rate constants (k) of ~10⁻³ s⁻¹ at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。